molecular formula C20H17NO6 B373702 ethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-7-methoxy-3-quinolinecarboxylate

ethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-7-methoxy-3-quinolinecarboxylate

Cat. No.: B373702
M. Wt: 367.4g/mol
InChI Key: WPUKTSSXIZKTLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-1H-quinoline-3-carboxylate is a complex organic compound that features a quinoline core structure substituted with a benzodioxole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties .

Preparation Methods

The synthesis of ethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-7-methoxy-3-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a suitable catalyst to form the quinoline core. . Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Chemical Reactions Analysis

Ethyl 2-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-1H-quinoline-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-1H-quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Ethyl 2-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-1H-quinoline-3-carboxylate can be compared with other benzodioxole and quinoline derivatives:

Properties

Molecular Formula

C20H17NO6

Molecular Weight

367.4g/mol

IUPAC Name

ethyl 2-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C20H17NO6/c1-3-25-20(23)17-18(11-4-7-15-16(8-11)27-10-26-15)21-14-9-12(24-2)5-6-13(14)19(17)22/h4-9H,3,10H2,1-2H3,(H,21,22)

InChI Key

WPUKTSSXIZKTLM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC2=C(C1=O)C=CC(=C2)OC)C3=CC4=C(C=C3)OCO4

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1=O)C=CC(=C2)OC)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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